

Application Note: NMR Spectroscopic Characterization of (+)-Balanophonin

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Compound of Interest

Compound Name: *Balanophonin, (+)-*

Cat. No.: *B12317781*

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Introduction & Scope

(+)-Balanophonin is a bioactive neolignan (specifically a dihydrobenzofuran type) isolated from *Balanophora* species and *Dipteryx odorata*. It exhibits significant pharmacological potential, including anti-inflammatory, cytotoxic, and antioxidant activities.

Structurally, it consists of a dihydrobenzofuran core formed by the oxidative coupling of two coniferyl aldehyde units. The molecule possesses two chiral centers (positions C-7 and C-8), making stereochemical assignment critical.

Scope of this Note: This guide provides a self-validating NMR workflow to:

- Unambiguously assign the planar structure of (+)-Balanophonin.
- Determine the relative stereochemistry (trans vs. cis) of the dihydrobenzofuran ring.
- Validate purity and structural integrity for drug development applications.

Sample Preparation Protocol

To ensure high-resolution data and reproducible chemical shifts, strict adherence to sample preparation is required.

Solvent Selection

- Primary Solvent: Chloroform-

(CDCl₃).
- Reasoning: Provides excellent solubility for neolignans and allows direct comparison with the vast majority of literature data.
- Secondary Solvent (for resolution): Acetone-

.
- Reasoning: Use if signal overlap occurs in the aromatic region (6.8–7.2 ppm) or to resolve the hydroxyl protons, which often exchange/broaden in CDCl₃

Preparation Steps

- Mass: Weigh 5.0 – 10.0 mg of isolated (+)-Balanophonin.
- Dissolution: Dissolve in 600 μL of solvent (CDCl₃ with 0.03% TMS).
- Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove suspended micro-particulates (crucial for shimming).
- Tube: Use a high-precision 5 mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming gradients.

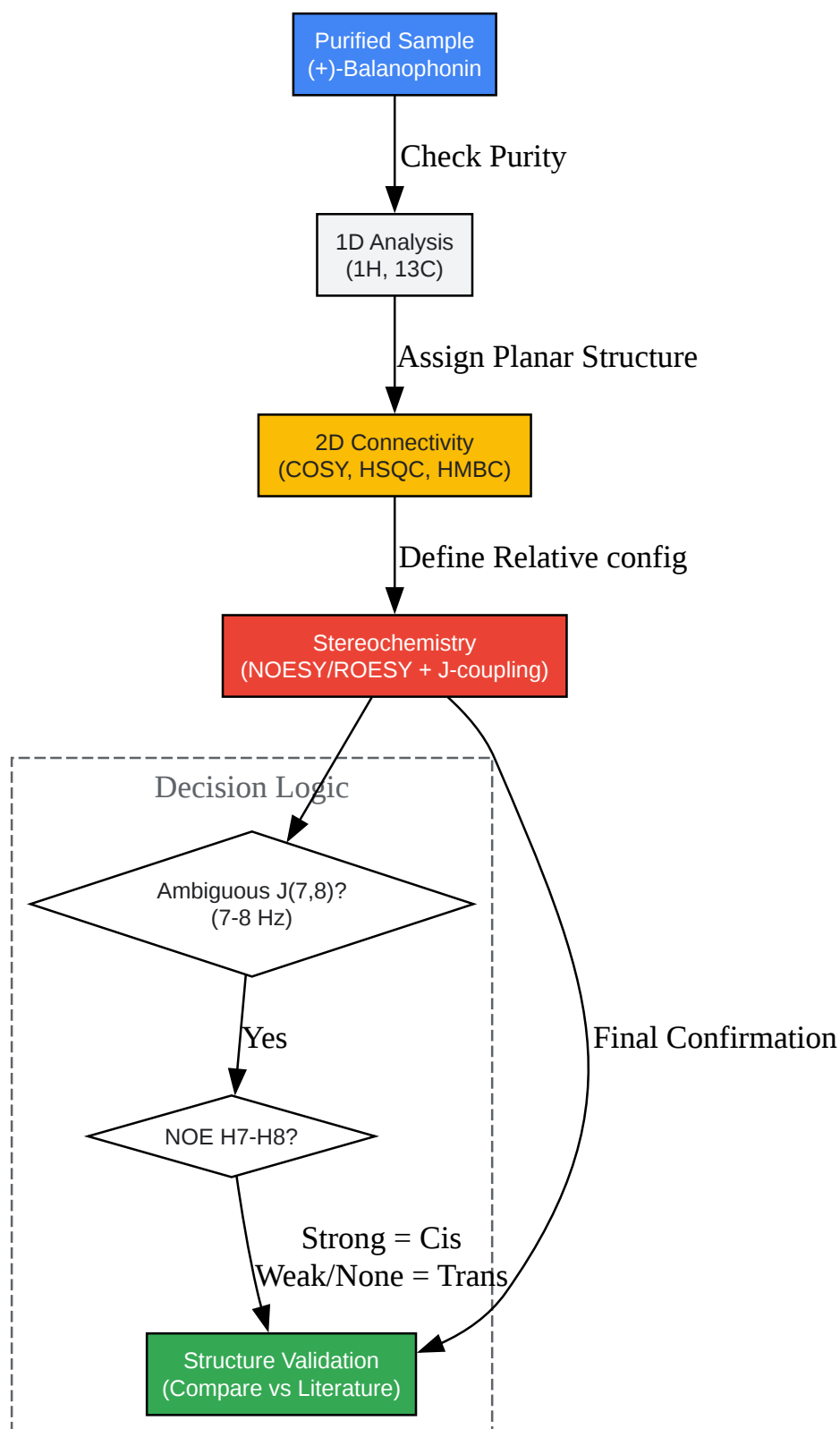
Data Acquisition & Processing Workflow

The following workflow is designed to build structural evidence layer-by-layer.

Experimental Parameters (600 MHz Base Frequency)

Experiment	Pulse Sequence	Scans (NS)	Mixing Time / Delay	Purpose
H 1D	zg30	16	D1 = 1.0 s	Quantitative integration & -coupling analysis.
C 1D	zgpg30	1024	D1 = 2.0 s	Carbon skeleton identification.
COSY	cosygpppqf	8	-	Trace spin systems (H7–H8–H9).
HSQC	hsqcedetgpsisp2 .3	8	Hz	Assign protonated carbons (multiplicity edited).
HMBC	hmbcgpplndqf	16	Hz	Connect spin systems across heteroatoms/quaternary C.
NOESY	noesygpqhpp	16	ms	CRITICAL: Stereochemical determination.

Visualization of Workflow



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Figure 1: Step-by-step NMR characterization workflow with stereochemical decision logic.

Structural Elucidation & Analysis

The Diagnostic Signals (1H NMR)

The spectrum of (+)-Balanophonin is characterized by three distinct regions. Focus your analysis on these specific resonances:

- The Aldehyde (–CHO): A doublet (Hz) at ~9.66 ppm. This couples to the olefinic proton H-8', confirming the cinnamaldehyde side chain.
- The Dihydrobenzofuran Ring (H-7 & H-8):
 - H-7 (Oxymethine): A doublet at ~5.63 ppm.
 - H-8 (Methine): A multiplet (ddd) at ~3.96 ppm.
 - Causality: The chemical shift of H-7 is deshielded due to the inductive effect of the oxygen and the aromatic ring.
- Methoxyl Groups: Two sharp singlets at ~3.92 ppm and ~3.88 ppm.

Representative Chemical Shift Data (CDCl)

Position	(ppm), mult, (Hz)	(ppm)	Key HMBC Correlations (H C)
1	-	132.0	-
2	7.05, d, 1.8	109.5	C-3, C-4, C-6, C-7
3	-	146.8	-
4	-	145.9	-
5	6.90, d, 8.0	114.4	C-1, C-3, C-4
6	6.88, dd, 8.0, 1.8	119.0	C-2, C-4, C-7
7	5.63, d, 7.8	89.0	C-1, C-2, C-6, C-8, C-9
8	3.96, m	53.0	C-1, C-7, C-9, C-1'
9 (CH OH)	3.85 / 3.96	63.9	C-7, C-8
1'	-	129.5	-
2'	7.15, s	111.4	C-1', C-3', C-4', C-6', C-7'
3'	-	144.8	-
4'	-	148.0	-
5'	-	126.5	-
6'	7.18, s	118.5	C-2', C-4', C-7'
7' (Olefin)	7.42, d, 15.8	153.0	C-2', C-6', C-8', C-9'
8' (Olefin)	6.60, dd, 15.8, 7.8	126.5	C-1', C-9'
9' (CHO)	9.66, d, 7.8	193.6	C-7', C-8'
OMe	3.92, 3.88	56.0	C-3, C-3'

Note: Data represents typical values for (+)-Balanophonin in CDCl₃

. Slight variations (ppm) may occur due to concentration or temperature.

Stereochemical Assignment (The Critical Step)

The distinction between (+)-Balanophonin and its cis-isomer relies on the relative configuration of H-7 and H-8.

Coupling Constant () Analysis

- Observation: In (+)-Balanophonin, is typically 7.0 – 8.0 Hz.
- Expert Insight: While Karplus relationships suggest trans couplings are larger than cis in rigid systems, in five-membered dihydrobenzofuran rings, the envelope conformation causes overlap. Cis-isomers often exhibit values of 8.0–9.0 Hz, while trans are 7.0–8.0 Hz.
- Conclusion: value alone is insufficient for definitive assignment.

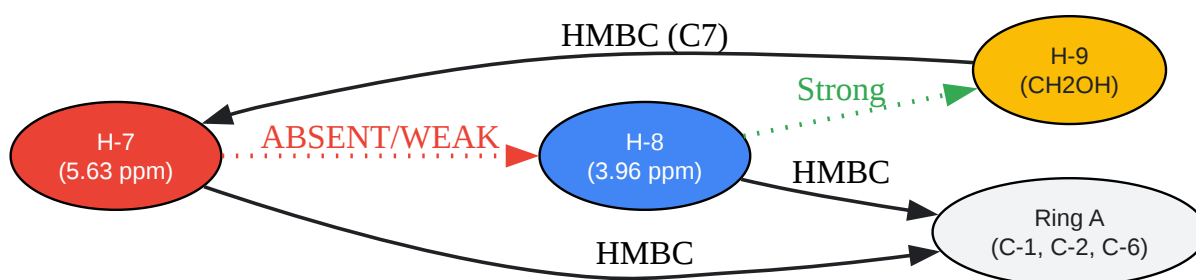
NOESY/ROESY Validation

This is the self-validating step.

- Trans-Configuration (Balanophonin):
 - H-7 and H-8 are on opposite faces.
 - Result:NO (or very weak) NOE correlation between H-7 and H-8.
 - Result: Strong NOE may be observed between H-7 and H-9 (hydroxymethyl protons) if the conformation allows, or between H-8 and the aromatic ring protons at C-2/C-6.

- Cis-Configuration:
 - H-7 and H-8 are on the same face.
 - Result: Strong NOE correlation between H-7 and H-8.

Structural Correlation Diagram



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Figure 2: Key HMBC (connectivity) and NOESY (stereochemistry) correlations. The absence of a strong H7-H8 NOE is diagnostic for the trans-isomer.

References

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Sources

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